CB1 Receptor Binding Affinity: MN-18 vs NNE1
MN-18 exhibits a 1.3-fold higher affinity for the CB1 receptor compared to its direct indole analog, NNE1. While both compounds are potent agonists, this quantitative difference in binding affinity (Ki of 45.72 nM for MN-18 vs 60.09 nM for NNE1) indicates a measurable, structure-driven enhancement in CB1 receptor engagement attributable to the indazole core replacement [1] [2].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 45.72 nM |
| Comparator Or Baseline | NNE1 (indole analog): Ki = 60.09 nM |
| Quantified Difference | 1.3-fold higher affinity for MN-18 |
| Conditions | In vitro radioligand binding assay at human CB1 receptors |
Why This Matters
This quantifiable difference in CB1 affinity validates that MN-18 is not a simple bioequivalent of NNE1; procurement for studies investigating indazole-based cannabinoid pharmacology requires the specific compound to ensure accurate potency and efficacy data.
- [1] BCP ChemLab. MN-018 Data Sheet. BCP13974. View Source
- [2] Comptox EPA Dashboard. N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (NNE1). DTXSID50716467. View Source
